1,4-Bis(phenylsulfonyl)-1,4-diazepane

描述

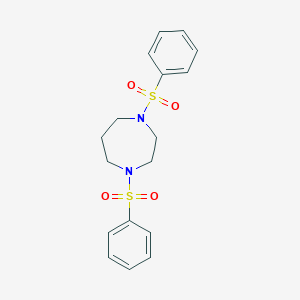

1,4-Bis(phenylsulfonyl)-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with phenylsulfonyl groups at the 1 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(phenylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

1,4-Bis(phenylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide derivatives.

Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

科学研究应用

Organic Chemistry

- Building Block in Synthesis : This compound is used to synthesize more complex molecules due to its reactive sulfonyl groups. It can participate in various reactions such as oxidation, reduction, and nucleophilic substitution.

- Potential Antimicrobial Properties : Studies have indicated that derivatives of diazepanes can exhibit antimicrobial activity. For instance, related diazepane compounds have been evaluated for their ability to inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains of bacteria .

- Chymase Inhibition : A related study explored the synthesis of 6-substituted derivatives of diazepanes as human chymase inhibitors. One potent inhibitor demonstrated an IC50 value of 0.027 µM, indicating significant potential for therapeutic applications .

Medicinal Chemistry

- Therapeutic Properties : Research into the therapeutic properties of 1,4-bis(phenylsulfonyl)-1,4-diazepane is ongoing. Its structural characteristics suggest potential use in developing drugs targeting various diseases, including cancer and bacterial infections .

Material Science

- Advanced Materials Development : The compound's unique properties make it suitable for creating advanced materials like polymers and resins. Its chemical stability and reactivity allow for modifications that can enhance material performance in industrial applications.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of diazepanes could effectively inhibit bacterial efflux pumps in Escherichia coli. The compound reduced the minimum inhibitory concentration (MIC) of levofloxacin when used in conjunction with this antibiotic .

Case Study 2: Chymase Inhibition

Another investigation focused on synthesizing novel diazepanes as chymase inhibitors. The structure-activity relationship studies led to the identification of a highly effective inhibitor with low nanomolar potency .

作用机制

The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can alter the structure and function of the target molecules. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.

相似化合物的比较

Similar Compounds

1,4-Bis(phenylsulfonyl)butane: Similar structure but with a butane backbone instead of a diazepane ring.

1,3-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 3 positions.

1,4-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 4 positions.

Uniqueness

1,4-Bis(phenylsulfonyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts different chemical and physical properties compared to similar compounds with linear or aromatic backbones. This uniqueness makes it valuable for specific applications where the ring structure provides advantages in terms of reactivity and stability.

生物活性

1,4-Bis(phenylsulfonyl)-1,4-diazepane (CAS No. 5451-44-5) is a chemical compound characterized by a diazepane ring with two phenylsulfonyl groups. This unique structure contributes to its notable biological activities, particularly its role as an inhibitor of lysyl oxidase (LOX) and potential applications in medicinal chemistry.

Biological Activity Overview

This compound has been primarily studied for its inhibitory effects on lysyl oxidase, an enzyme critical in the cross-linking of collagen and elastin in the extracellular matrix. The inhibition of LOX is significant in cancer research due to its association with tumor metastasis. Research indicates that modifications to the sulfonyl groups can enhance the compound's potency as an LOX inhibitor, suggesting its potential as an anti-metastatic agent.

The primary mechanism of action for this compound involves the inhibition of lysyl oxidase activity. By blocking this enzyme, the compound may disrupt collagen and elastin cross-linking, which is crucial for maintaining the structural integrity of tissues. This disruption can lead to altered cell signaling pathways associated with cancer progression and metastasis.

Inhibitory Effects on Cytochrome P450 Enzymes

In addition to its effects on LOX, this compound has been shown to inhibit various cytochrome P450 enzymes (CYPs), including CYP2C19 and CYP2D6. This inhibition suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes, highlighting its relevance in pharmacokinetics and drug development.

Structure-Activity Relationship Studies

Research has explored the structure-activity relationships (SAR) of related compounds to optimize their biological activity. For instance, studies on 6-substituted 4-arylsulfonyl-1,4-diazepane derivatives have identified potent inhibitors for human chymase with IC50 values as low as 0.027 µM . These findings emphasize the importance of chemical modifications in enhancing biological efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- Cancer Therapy : Inhibition of LOX by this compound could be leveraged in cancer therapies aimed at preventing metastasis. The ability to modify sulfonyl groups enhances its inhibitory capacity against LOX.

- Drug Development : Due to its interaction with CYP enzymes, further investigations are warranted to explore its safety profile and therapeutic index when used in conjunction with other drugs.

Data Table: Comparison of Biological Activities

| Compound Name | Primary Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Lysyl oxidase inhibitor | N/A | Potential anti-metastatic agent |

| 6-(5-chloro-2-methoxybenzyl)-4-sulfonyl-1,4-diazepane-2,5-dione | Chymase inhibitor | 0.027 | Potent inhibitor identified |

| Other sulfonamide derivatives | Various enzyme inhibitors | Varies | Structure modifications enhance activity |

属性

IUPAC Name |

1,4-bis(benzenesulfonyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGCYYIJRZRGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280737 | |

| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-44-5 | |

| Record name | NSC47972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。